molecular formula C11H17Cl2N3O B1390920 N-(Piperidin-4-yl)isonicotinamide dihydrochloride CAS No. 1170100-33-0

N-(Piperidin-4-yl)isonicotinamide dihydrochloride

Cat. No. B1390920
M. Wt: 278.18 g/mol
InChI Key: XDFRKEISXVFAKA-UHFFFAOYSA-N
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Description

“N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is a chemical compound with the CAS Number: 1170100-33-0 . It has a molecular weight of 278.18 and its IUPAC name is N- (4-piperidinyl)isonicotinamide dihydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is 1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(Piperidin-4-yl)isonicotinamide dihydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 278.18 .

Scientific Research Applications

Chemistry and Pharmacology of Piperidine Alkaloids

Piperidine alkaloids, derived from plants like Pinus and other conifers, hold significant medicinal importance. The planar structure of the piperidine nucleus, to which acetamide groups can be added, is crucial in drug research for developing new therapeutic profiles. Piperidine metabolites, although studied on a limited scale, are recognized for their potential clinical applications, underscoring the importance of the piperidine nucleus in generating high-efficacy therapeutic scaffolds (Singh et al., 2021).

Biological Activities of Piper Species

Piper species, known for their aromatic qualities and use as spices, contain secondary metabolites with significant health impacts. These plants are traditionally used for various medical conditions due to their antioxidant, antibacterial, antifungal, anti-inflammatory, and antipyretic properties. Piper species, including Piper nigrum, Piper betle, and Piper auritum, exhibit diverse pharmacological activities, suggesting their potential in natural antioxidant applications and as therapeutic agents against chronic disorders (Salehi et al., 2019).

Potential of Piperine in Drug Discovery

Piperine, a major alkaloid found in black pepper and other Piper species, is notable for its wide range of bioactive effects, including antimicrobial, immunomodulatory, hepatoprotective, antioxidant, antimetastatic, antitumor activities, and enhancement of drug bioavailability. Its selective cytotoxicity towards cancerous cells compared to normal cells, alongside its antimutagenic activity, highlights its therapeutic potential and the need for further research to incorporate piperine into health-enhancing and therapeutic formulations (Stojanović-Radić et al., 2019).

Piperine's Anticancer Properties

Recent studies have shed light on the anticancer activities of piperine, emphasizing its effectiveness in inhibiting cancer cell proliferation and survival, affecting cell cycle progression, and inhibiting invasion, metastasis, and angiogenesis. Piperine's selectivity towards cancer cells, its non-cytotoxic nature, and its role in enhancing the bioavailability of chemotherapeutic drugs underscore its promising candidacy for anticancer therapy development (Manayi et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Preliminary biological activity screening showed that most of the compounds in the N-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity . This suggests that “N-(Piperidin-4-yl)isonicotinamide dihydrochloride” and similar compounds could have promising applications in the future.

properties

IUPAC Name

N-piperidin-4-ylpyridine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11(9-1-5-12-6-2-9)14-10-3-7-13-8-4-10;;/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRKEISXVFAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Piperidin-4-yl)isonicotinamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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